N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-15-8-14(9-16(11-15)30-2)22(28)25-18-10-13(4-5-17(18)23)19-12-27-20(24-19)6-7-21(26-27)31-3/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZDJHHAKDHHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares functional group similarities with heterocyclic derivatives described in the evidence, such as thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]quinazoline systems (e.g., compounds 11a , 11b , and 12 ) . Key structural parallels include:
- Aromatic substituents: Methoxy, chloro, and cyano groups are present in both the target compound and evidence-derived analogs. For example, compound 11b incorporates a 4-cyanobenzylidene group, while the target compound features a 2-chloro-5-substituted phenyl ring.
- Bicyclic cores : The imidazo[1,2-b]pyridazine in the target compound is analogous to the thiazolo[3,2-a]pyrimidine in 11a/b , both of which are electron-deficient systems conducive to π-stacking interactions.
Physicochemical Properties
While direct data for the target compound are absent, trends from analogous compounds suggest:
The higher molecular weight of the target compound compared to 11a and 12 may reduce solubility, but methoxy groups could improve lipophilicity and membrane permeability.
Pharmacological Activities
- Kinase inhibition: Imidazo[1,2-b]pyridazines are known to inhibit kinases like JAK2 and ALK, while thiazolo[3,2-a]pyrimidines (e.g., 11a/b) exhibit antitumor activity .
- Cytotoxicity: The cyanobenzylidene group in 11b may enhance cytotoxicity, a feature that could be mirrored in the target compound’s chloro-substituted phenyl ring .
Data Tables
Research Findings
- Substituent Effects : Methoxy groups in 11a and the target compound may enhance thermal stability, as evidenced by the high melting points of analogs (e.g., 11a : 243–246°C) .
- Synthetic Challenges : Low yields in compound 12 (57%) suggest that complex bicyclic systems (like the target’s imidazopyridazine) may require optimized reaction conditions.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[1,2-b]pyridazine ring and substitution patterns. Aromatic protons in the benzamide group appear as distinct doublets (δ 7.2–8.1 ppm), while methoxy groups resonate at δ 3.8–4.0 ppm .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%), while high-resolution MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 481.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the solid state, particularly for the imidazo[1,2-b]pyridazine core .
What preliminary biological activities have been reported for structurally analogous compounds?
Basic
Analogues with imidazo[1,2-b]pyridazine scaffolds exhibit:
- Anticancer activity : IC₅₀ values of 1–10 µM in breast (MCF-7) and colon (HCT-116) cancer cells via kinase inhibition (e.g., JAK2, Aurora B) .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~50 nM) in RAW264.7 macrophage models .
- Antimicrobial potential : MIC values of 2–8 µg/mL against S. aureus and E. coli for thiadiazole-containing derivatives .
How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Q. Advanced
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, reaction temperature (80–120°C) and Pd catalyst ratio (1–5 mol%) significantly impact cross-coupling efficiency .
- Response surface methodology (RSM) : Central composite designs model non-linear relationships. A 2024 study achieved 85% yield by optimizing Suzuki coupling at 100°C, 3 mol% Pd, and DMF:H₂O (4:1) .
- Robustness testing : Evaluate edge-of-failure conditions (e.g., reagent excess, pH fluctuations) to ensure reproducibility .
What computational strategies predict biological targets and binding modes?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Glide screens against kinase databases (e.g., PDB). Imidazo[1,2-b]pyridazine derivatives show high affinity for ATP-binding pockets in JAK2 (docking score: −9.2 kcal/mol) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Hydrogen bonds between methoxy groups and kinase hinge regions (e.g., Leu855 in JAK2) are critical .
- QSAR models : CoMFA/CoMSIA analyses correlate substituent electronegativity (e.g., Cl, OCH₃) with anticancer activity (R² = 0.89) .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Use CLIA-certified cell lines (e.g., ATCC) and control compounds (e.g., doxorubicin for cytotoxicity). A 2025 study attributed discrepancies in IC₅₀ values (2 vs. 10 µM) to varying serum concentrations in cell media .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-STAT3 levels) alongside enzymatic assays .
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to identify outliers and adjust for batch effects .
What challenges arise during scale-up, and how are they addressed?
Q. Advanced
- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., imidazo ring formation). Microreactors (0.5 mm channels) improve heat dissipation and reduce byproducts .
- Purification : Replace column chromatography with crystallization (solvent: ethyl acetate/heptane) or membrane filtration (10 kDa cutoff) for >100 g batches .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, reducing offline HPLC checks .
How are structure-activity relationship (SAR) studies conducted for this compound class?
Q. Advanced
- Substituent variation : Synthesize analogues with halogens (F, Br), alkyl chains, or heterocycles (e.g., thiazole) at the phenyl and benzamide positions. A 2025 study found 3,5-di-OCH₃ groups enhance solubility (LogP reduction from 3.2 to 2.1) without compromising activity .
- Pharmacophore mapping : Identify essential motifs (e.g., planar imidazo[1,2-b]pyridazine core, hydrogen-bond acceptors) using Discovery Studio .
- Metabolic profiling : LC-HRMS (Q-TOF) identifies oxidation hotspots (e.g., benzylic C-H) for deuterium exchange to improve half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
